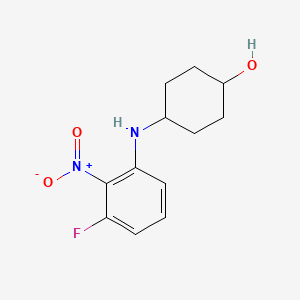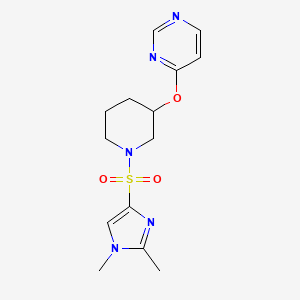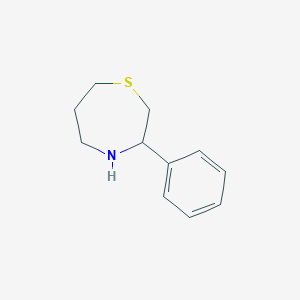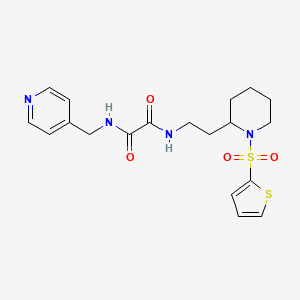
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is a chiral compound with significant potential in various scientific fields. It features a cyclohexanol core substituted with a 3-fluoro-2-nitrophenylamino group. The compound’s stereochemistry is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-fluoro-2-nitroaniline.
Reductive Amination: Cyclohexanone undergoes reductive amination with 3-fluoro-2-nitroaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,4R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amino group using reagents like palladium on carbon with hydrogen gas or iron powder with hydrochloric acid.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Palladium on carbon with hydrogen gas, iron powder with hydrochloric acid, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, or cesium carbonate in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of 3-fluoro-2-aminophenylamino derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
(1R,4R)-4-(3-Chloro-2-nitrophenylamino)cyclohexanol: Similar structure with a chloro substituent instead of a fluoro group.
(1R,4R)-4-(3-Bromo-2-nitrophenylamino)cyclohexanol: Similar structure with a bromo substituent instead of a fluoro group.
(1R,4R)-4-(3-Methyl-2-nitrophenylamino)cyclohexanol: Similar structure with a methyl substituent instead of a fluoro group.
Uniqueness: (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is unique due to the presence of the fluoro group, which can influence its reactivity, binding affinity, and pharmacological properties. The fluoro substituent often enhances metabolic stability and bioavailability compared to other halogen or alkyl substituents.
Eigenschaften
IUPAC Name |
4-(3-fluoro-2-nitroanilino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-10-2-1-3-11(12(10)15(17)18)14-8-4-6-9(16)7-5-8/h1-3,8-9,14,16H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXHBHHSQNEOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C(=CC=C2)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2596582.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2596586.png)



![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)

![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)


![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
